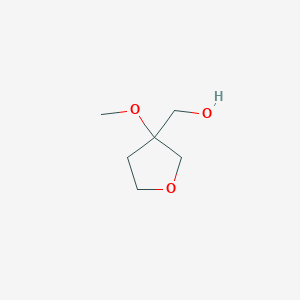

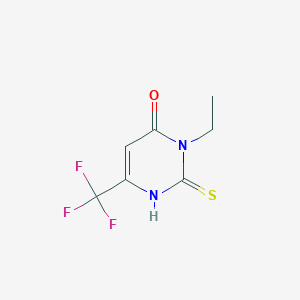

![molecular formula C11H6FN3O3 B2835320 10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1630763-70-0](/img/structure/B2835320.png)

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it may be synthesized using methods similar to those used for related compounds. For instance, the Gould–Jacobs reaction is an organic synthesis method used for the preparation of quinolines and 4‐hydroxyquinoline derivatives .Applications De Recherche Scientifique

Synthesis and Selectivity in Drug Development

- The synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has been explored for developing potent and selective Met kinase inhibitors. This research led to the identification of analogs with excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing one compound into phase I clinical trials due to its tumor stasis capabilities in a Met-dependent human gastric carcinoma xenograft model (Schroeder et al., 2009).

Antibacterial Activities

- The study on the synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed their significant in vitro antibacterial activity, particularly against Gram-positive organisms. This indicates the potential for designing novel antibacterial agents based on structural modifications at the 7-position of the quinolone scaffold (Cooper et al., 1990).

Fluorescent Dyes and Sensing Applications

- A study demonstrated the synthesis of highly fluorescent dyes containing a rigid six-ringed pyrazoolympicene backbone. These compounds exhibited bright fluorescence in solution and weak fluorescence in solid state, suggesting their potential use in sensing strongly acidic environments due to their weak base behavior and significant changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Antiviral Agents

- Research on fluorinated imidazoles demonstrated their potential as antiviral agents due to their inhibitory effects on viral cytopathogenicity across various major virus groups. These compounds, through inhibition of nucleic acid synthesis in the infected cell, may offer broad-spectrum antiviral activity (De Cercq & Luczak, 1975).

Antimycobacterial Activity

- Novel derivatives of ofloxacin have been synthesized and evaluated for their antimycobacterial activities, demonstrating significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. This highlights the potential for developing new therapeutic agents for mycobacterial infections (Dinakaran et al., 2008).

Propriétés

IUPAC Name |

10-fluoro-4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN3O3/c12-5-2-1-3-6-9(5)10-13-7(11(17)18)4-8(16)15(10)14-6/h1-4,14H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKYUPZJIBWNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C3=NC(=CC(=O)N3N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

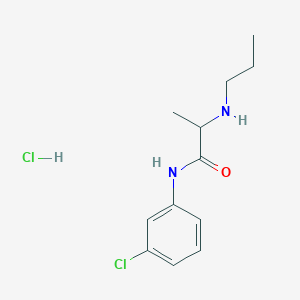

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2835238.png)

![N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2835239.png)

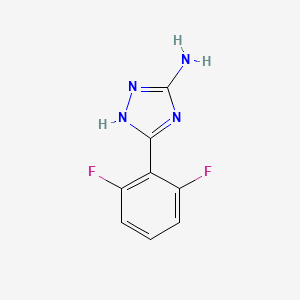

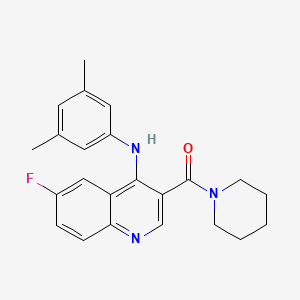

![4-[(2,5-Dimethylphenyl)methyl]piperidine](/img/structure/B2835241.png)

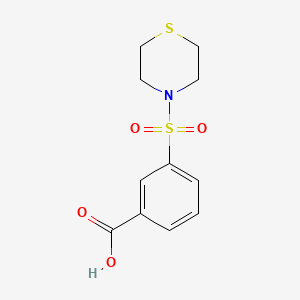

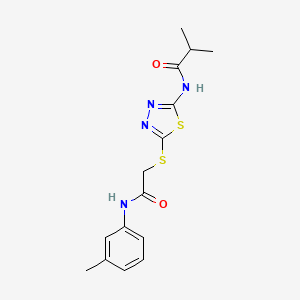

![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835244.png)

![Tert-butyl 7-[3-(prop-2-enoylamino)propanoylamino]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2835247.png)

![4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2835250.png)

![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835255.png)